molecular formula C14H17NO B15128442 1-Cyclopropyl-2-phenylpiperidin-4-one

1-Cyclopropyl-2-phenylpiperidin-4-one

Cat. No.: B15128442
M. Wt: 215.29 g/mol
InChI Key: VARHAIHELAQXFC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-phenylpiperidin-4-one is a chemical compound that belongs to the piperidinone family. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a piperidinone ring substituted with a cyclopropyl group at the nitrogen atom and a phenyl group at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-phenylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically takes place in ethanol as a solvent and requires heating to facilitate the formation of the piperidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of palladium and rhodium hydrogenation techniques. This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . The use of these catalysts allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-phenylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-phenylpiperidin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s piperidinone ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-cyclopropyl-2-phenylpiperidin-4-one

InChI

InChI=1S/C14H17NO/c16-13-8-9-15(12-6-7-12)14(10-13)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

VARHAIHELAQXFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(=O)CC2C3=CC=CC=C3

Origin of Product

United States

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